REACTION_CXSMILES
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[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([Cl:13])=[N:8][N:7]=[C:6]2Cl)#[N:2].[Cl:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[CH2:19][NH2:20].C(N(CC)CC)C>O1CCCC1>[Cl:13][C:9]1[C:10]2[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:12][CH:11]=2)[C:6]([NH:20][CH2:19][C:18]2[CH:21]=[CH:22][C:23]([O:24][CH3:25])=[C:16]([Cl:15])[CH:17]=2)=[N:7][N:8]=1
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Name
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|
Quantity
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66.2 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C2C(=NN=C(C2=CC1)Cl)Cl
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Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(CN)C=CC1OC
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Name
|
|
Quantity
|
250 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1200 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The obtained mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Name
|
|
Type
|
|
Smiles
|
ClC1=NN=C(C2=CC(=CC=C12)C#N)NCC1=CC(=C(C=C1)OC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |